molecular formula C148H239ClN44O42 B1141352 [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT CAS No. 102805-45-8

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT

货号: B1141352
CAS 编号: 102805-45-8
分子量: 3342.24
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is specifically designed to study the structure-activity relationships and receptor interactions of VIP in different species, including humans, pigs, and rats .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥97% .

化学反应分析

Types of Reactions

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Diabetes Management

Recent studies have highlighted the potential of vasoactive intestinal peptide in managing type 2 diabetes. VIP stimulates glucose-dependent insulin secretion by binding to VPAC2 receptors, promoting β-cell proliferation through the forkhead box M1 pathway. The development of VPAC2-selective agonists derived from VIP could lead to novel hypoglycemic therapies that avoid the risk of hypoglycemia associated with traditional treatments .

Cancer Therapy

The compound has been investigated for its role in cancer treatment. Specifically, VIP antagonists like VIPhyb have demonstrated efficacy in inhibiting the growth of glioblastoma cells and other cancer types in vitro and in vivo. The mechanism involves the blockade of VIP receptor signaling pathways that are often hijacked by tumors for growth and survival .

Gastrointestinal Disorders

VIP plays a significant role in gastrointestinal physiology, including regulation of gut motility and secretion. Studies indicate that [D-P-CL-PHE(6),LEU(17)]-VIP can ameliorate conditions such as ulcerative colitis by enhancing intestinal barrier function and modulating inflammatory responses. For instance, exogenous VIP administration has been shown to alleviate symptoms in animal models of colitis .

Neuroprotection

In neurobiology, vasoactive intestinal peptide is recognized for its neuroprotective properties. It has been shown to protect neurons from apoptosis and promote neuronal differentiation. Research indicates that VIP can mitigate damage in models of neurodegenerative diseases by enhancing neuronal survival and function through receptor-mediated pathways .

Case Study 1: Diabetes Treatment

A clinical trial investigated the effects of a VPAC2-selective agonist derived from VIP on patients with type 2 diabetes. Results indicated significant improvements in glycemic control without inducing hypoglycemia, demonstrating the therapeutic potential of [D-P-CL-PHE(6),LEU(17)]-VIP analogs .

Case Study 2: Cancer Inhibition

In vitro studies using glioblastoma cell lines treated with VIPhyb showed a marked reduction in cell proliferation compared to untreated controls. This study underscores the potential application of VIP antagonists in cancer therapy .

Case Study 3: Ulcerative Colitis

A study on TNBS-induced colitis in rats revealed that treatment with exogenous VIP improved histopathological outcomes and restored intestinal barrier integrity. This suggests that [D-P-CL-PHE(6),LEU(17)]-VIP may serve as a promising therapeutic agent for inflammatory bowel diseases .

作用机制

The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .

相似化合物的比较

Similar Compounds

    Vasoactive Intestinal Peptide (VIP): The natural form of the peptide with similar physiological effects.

    [D-PHE(2)]-VASOACTIVE INTESTINAL PEPTIDE: Another synthetic analog used for studying receptor interactions.

    [L-ALA(4)]-VASOACTIVE INTESTINAL PEPTIDE: A modified peptide with altered receptor binding properties

Uniqueness

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is unique due to the specific substitutions at positions 6 and 17, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships and therapeutic potential of VIP analogs .

生物活性

Vasoactive intestinal peptide (VIP) is a neuropeptide that plays a significant role in various physiological processes, including vasodilation, gastrointestinal motility, and immune modulation. The specific compound [D-P-CL-PHE(6), LEU(17)]-VIP is a synthetic analogue of VIP that has been studied for its biological activity across different species, including humans, pigs, and rats. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of Vasoactive Intestinal Peptide

VIP was first identified as a vasodilator in 1970 and has since been recognized for its diverse roles in the body. It is involved in regulating ion secretion, nutrient absorption, gut motility, glycemic control, and immune responses. VIP acts through specific receptors—VPAC1 and VPAC2—leading to various downstream effects mediated by cyclic AMP (cAMP) signaling pathways .

1. Vasodilation:
VIP is a potent vasodilator that induces relaxation of vascular smooth muscle. Studies have shown that VIP increases blood flow in the gastrointestinal tract through activation of VPAC1 receptors on endothelial cells, leading to nitric oxide (NO) release . The vasodilatory effect is dose-dependent and varies across different tissues.

2. Gastrointestinal Function:
The compound [D-P-CL-PHE(6), LEU(17)]-VIP has been shown to modulate fluid and electrolyte transport in the intestines. In experimental settings using rat jejunum and human ileum, this VIP analogue inhibited enterotoxin-induced secretion and altered fluid movement in response to electrical stimulation .

3. Immune Modulation:
VIP plays a crucial role in regulating immune responses. It has been demonstrated to down-regulate pro-inflammatory cytokines and promote T regulatory cell (Treg) development . This immunomodulatory effect highlights its potential therapeutic applications in inflammatory diseases.

Case Studies

1. Inflammatory Bowel Disease (IBD):
A study examining rectal biopsies from patients with Crohn's disease revealed increased levels of VIP-containing nerves compared to controls. This suggests a potential compensatory mechanism in response to inflammation .

2. COVID-19:
Preclinical studies indicated that VIP could inhibit SARS-CoV-2 replication in vitro and improve outcomes in patients with respiratory failure due to COVID-19. Although a randomized trial did not show significant differences in primary endpoints, improvements in survival rates were noted .

Data Tables

Study Findings Species Reference
Immunocytochemical studyIncreased VIP levels in IBD patientsHuman
VIP antagonism effectsInhibition of enterotoxin-induced secretionRat
COVID-19 trialImproved survival rates; reduced IL-6 levelsHuman

属性

CAS 编号

102805-45-8

分子式

C148H239ClN44O42

分子量

3342.24

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。